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Compound of Interest

Compound Name: 2-Chloro-4-iodo-6-methylphenol

Cat. No.: B1489968

The unequivocal identification of a molecule begins with a thorough understanding of its
structure. 2-Chloro-4-iodo-6-methylphenol is a substituted aromatic ring with five distinct non-
hydrogen substituents: a hydroxyl group (-OH), a methyl group (-CHs), a chlorine atom (-Cl),
and an iodine atom (-1). Each of these groups exerts a unique electronic influence (both
inductive and resonance effects) on the aromatic ring, which is fundamental to interpreting the
resulting spectral data.

The IUPAC name for this compound is 2-chloro-4-iodo-6-methylphenol.[1] Its molecular
formula is C7HeCIIO, yielding a molecular weight of approximately 268.48 g/mol .[1][2]

To facilitate discussion, the atoms in the molecule are numbered as shown in the diagram
below.

Caption: Numbering scheme for 2-Chloro-4-iodo-6-methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of
a molecule. The choice of solvent is critical; deuterated chloroform (CDCls) is a common choice
for many organic compounds due to its excellent dissolving power and ease of removal.[3]
However, for phenols, the hydroxyl proton signal can be broad and its chemical shift variable.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1489968?utm_src=pdf-interest
https://www.benchchem.com/product/b1489968?utm_src=pdf-body
https://www.benchchem.com/product/b1489968?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/91800884
https://pubchem.ncbi.nlm.nih.gov/compound/91800884
https://www.calpaclab.com/2-chloro-4-iodo-6-methylphenol-min-97-25-grams/ala-c174696-25g
https://www.benchchem.com/product/b1489968?utm_src=pdf-body
https://www.sigmaaldrich.com/JP/ja/products/analytical-chemistry/analytical-chromatography/solvents/nmr-solvents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1489968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Deuterated dimethyl sulfoxide (DMSO-ds) is often an excellent alternative as it forms a
hydrogen bond with the phenolic proton, resulting in a sharper, more defined signal.[3]

General Experimental Protocol: NMR Sample
Preparation and Acquisition

The integrity of NMR data is contingent upon a meticulous experimental approach. The

following protocol ensures high-quality, reproducible results.
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Sample Preparation

1. Weigh ~5-10 mg of
2-Chloro-4-iodo-6-methylphenol

i

2. Dissolve in ~0.7 mL of
deuterated solvent (e.g., CDCI3)

:

3. Add internal standard
(e.g., TMS)

l

4. Transfer solution to
a clean NMR tube

|
Data Acvhuisition

5. Insert tube into
NMR spectrometer

.

6. Lock and shim
the magnetic field

l

7. Acquire *H spectrum,
then 13C spectrum

i

8. Process data (Fourier transform,
phase correction, baseline correction)

Click to download full resolution via product page

Caption: Standard workflow for NMR data acquisition.
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'H NMR Spectral Analysis (Predicted)

Based on the structure, we can predict the proton NMR spectrum. The molecule has three
distinct types of protons: two aromatic protons, a methyl group, and a hydroxyl proton.

o Aromatic Protons (H3 & H5): These two protons are not chemically equivalent. H3 is ortho to
a chlorine and meta to an iodine atom. H5 is ortho to a methyl group and meta to the same
iodine atom. They will appear as distinct signals, likely as doublets due to coupling with each
other (a small meta-coupling, J = 2-3 Hz). The electron-withdrawing nature of the iodine and
chlorine atoms will deshield these protons, shifting them downfield.

o Methyl Protons (-CHs): The three protons of the methyl group are equivalent and will appear
as a single sharp peak (a singlet), as there are no adjacent protons to couple with.

» Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly dependent on
solvent, concentration, and temperature. It will appear as a broad singlet. In a non-hydrogen
bonding solvent like CDClIs, its position is less predictable. Adding a drop of D20 would
cause this peak to disappear, a classic method for identifying exchangeable protons.[4]

Table 1: Predicted *H NMR Data for 2-Chloro-4-iodo-6-methylphenol
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Predicted
Proton . . . . .
. Chemical Shift  Multiplicity Integration Rationale
Assighment
(3, ppm)
Deshielded by
H3 74-7.6 Doublet (d) 1H adjacent | and CI
atoms.
Less deshielded
H5 7.0-7.2 Doublet (d) 1H
than H3.
Exchangeable
5.0-6.0 Broad Singlet (br proton, position
-OH _ 1H _
(variable) S) is solvent-
dependent.
Typical range for
-CHs (C7) 22-24 Singlet (s) 3H an aryl methyl

group.

Note: Predictions are based on standard chemical shift values and data from analogous
compounds like 2-chloro-4-methylphenol and other halophenols.[5][6]

13C NMR Spectral Analysis (Predicted)

The molecule has 7 carbon atoms, all in unique chemical environments, which should result in
7 distinct signals in the 13C NMR spectrum.

o Aromatic Carbons (C1-C6): The chemical shifts are heavily influenced by the substituents.

o Cl1 (ipso-OH): Strongly deshielded by the attached oxygen, appearing furthest downfield in
the aromatic region.

o C2 (ipso-Cl) & C4 (ipso-I): The chemical shifts of carbons bonded to halogens are
complex. Chlorine causes a downfield shift, while the heavy iodine atom can cause an
upfield shift (the "heavy atom effect").

o C6 (ipso-CHs): The carbon bearing the methyl group will be downfield.
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o C3 & C5: These carbons, bonded to hydrogen, will be influenced by their neighbors and
appear in the typical aromatic region.

o Methyl Carbon (C7): This aliphatic carbon will appear significantly upfield, characteristic of
sp? hybridized carbons.

Table 2: Predicted 13C NMR Data for 2-Chloro-4-iodo-6-methylphenol

. Predicted Chemical Shift .
Carbon Assignment Rationale

(5, ppm)

Ipso-carbon attached to the

C1 150 - 155 _
electronegative -OH group.
Cc2 128 - 133 Ipso-carbon attached to Cl.
C3 138 - 142 Deshielded by adjacent iodine.
Ipso-carbon attached to I;
C4 85-95 significant heavy-atom
shielding effect.
C5 130 - 135 Aromatic CH.
Carbon bearing the methyl
C6 125-130
group.
C7 16 - 20 Aliphatic methyl carbon.

Note: Predictions are based on established principles and spectral data for related structures
like phenol and substituted chlorophenols.[7][8]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about a molecule's mass and fragmentation
pattern, confirming its molecular weight and offering clues to its structure.[9] Electron lonization
(El) is a common technique that generates a molecular ion and characteristic fragment ions.

Analysis of the Molecular lon
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The exact mass of 2-Chloro-4-iodo-6-methylphenol (C7HesClIO) is 267.91519 Da.[1] The
mass spectrum will show a molecular ion peak ([M]*) at m/z 268. A key feature will be the
isotopic pattern caused by chlorine. Chlorine has two stable isotopes: 3°Cl (~75.8%) and 3’Cl
(~24.2%). This results in a characteristic [M+2]* peak that is approximately one-third the

intensity of the [M]* peak, providing definitive evidence for the presence of a single chlorine
atom.

Predicted Fragmentation Pathway

Phenolic compounds exhibit characteristic fragmentation patterns in EI-MS.[10][11] For 2-
Chloro-4-iodo-6-methylphenol, the primary fragmentation events are expected to involve the
loss of substituents and cleavage of the aromatic ring.

[C7H6&CIIO]+
m/z = 268
Molecular lon

[CeH3CIlIO]* [C7HeCIO]*
m/z = 253 m/z = 141
Loss of -CHs Loss of -l
of CcO
[CeH3CIO]* [CeHsCI]*
m/z = 126 m/z =113
Loss of -1, -CHs Loss of -I, -CO

Click to download full resolution via product page
Caption: Predicted major fragmentation pathways in EI-MS.

Table 3: Predicted Key Fragments in the Mass Spectrum

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1489968?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/91800884
https://docbrown.info/page06/spectra2/phenol-ms.htm
https://m.youtube.com/watch?v=6HbcjqfSw-k
https://www.benchchem.com/product/b1489968?utm_src=pdf-body
https://www.benchchem.com/product/b1489968?utm_src=pdf-body
https://www.benchchem.com/product/b1489968?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1489968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

m/z Value Proposed Fragment Fragmentation Pathway
268/270 [C7He&CHIO]™ Molecular ion ([M]*, [M+2]*)
) Loss of a methyl radical (-

253/255 [CeHsCIIO]*

*CHs) from [M]*

Loss of an iodine radical (-¢I)
141/143 [C7HeCIO]*

from [M]*

Loss of a methyl radical from
126/128 [CeHsCIO]*

the m/z 141 fragment

Loss of carbon monoxide (-
113/115 [CeHsCIJ*

CO) from the m/z 141 fragment

Conclusion

The structural elucidation of 2-Chloro-4-iodo-6-methylphenol is robustly achieved through the
combined application of NMR and MS. The predicted *H and 3C NMR spectra provide a
detailed map of the carbon-hydrogen framework, with chemical shifts and coupling patterns
reflecting the distinct electronic environments created by the halogen, methyl, and hydroxyl
substituents. Mass spectrometry confirms the molecular weight via the molecular ion and its
characteristic chlorine isotope pattern, while the fragmentation pattern provides corroborating
structural evidence. This guide serves as a comprehensive reference for the anticipated
spectral characteristics of this molecule, empowering researchers to confidently identify and
characterize it in complex research and development workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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